N,N-diethyl-4-chloro-2-methoxybenzamide
Description
N,N-Diethyl-4-chloro-2-methoxybenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, a methoxy group at the 2-position, and a diethylamide group attached to the benzoyl moiety. Benzamides are widely explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-2-methoxybenzamide |
InChI |
InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-7-6-9(13)8-11(10)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
MKLQVBACTOQLBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
N-Aryl Amides (e.g., N-(4-chlorophenyl)): Exhibit fluorescence properties sensitive to pH and solvent, with applications in sensing . Cyclic Amides (e.g., YM-09151-2): Enhance bioactivity via conformational rigidity, critical for neuroleptic potency .
Substituent Effects :
- Chloro and Methoxy Groups : Electron-withdrawing (Cl) and electron-donating (OCH₃) groups alter electronic density, affecting reactivity and intermolecular interactions. For example, the 4-Cl, 2-OCH₃ arrangement in the target compound may stabilize resonance structures, influencing binding affinity in biological systems .
- Positional Isomerism : In YM-09151-2, the 5-Cl substituent (vs. 4-Cl in the target compound) contributes to enhanced neuroleptic activity, highlighting the importance of substitution patterns .
Synthetic Methods :
- DCC/HOBt Coupling : Widely used for benzamide synthesis (e.g., ). The target compound would likely follow this route using 4-chloro-2-methoxybenzoic acid and diethylamine .
- Alternative Agents : I₂/Et₃N mixtures enable dehydrosulfurization for sulfonamide derivatives but are less common for simple benzamides .
Fluorescence and Spectroscopic Behavior
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits strong fluorescence at pH 5 (λₑₓ 340 nm, λₑₘ 380 nm) with a detection limit of 0.269 mg/L. The methyl group at the 4-position may enhance fluorescence stability compared to chloro-substituted analogs .
- Target Compound : While unstudied in the evidence, its diethylamide group could reduce fluorescence quantum yield due to increased steric hindrance or altered electron distribution.
Structural and Crystallographic Insights
- The target compound’s diethylamide may introduce additional torsional strain, further distorting planarity .
- Directing Groups : N,O-bidentate groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable metal-catalyzed C–H functionalization, a feature absent in the target compound due to its diethylamide .
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